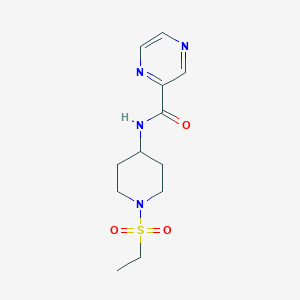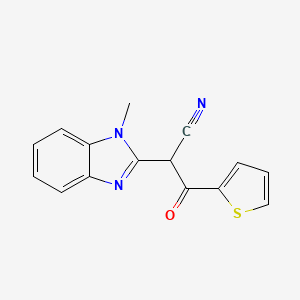![molecular formula C15H16N4O2S B7540521 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that contains a furan and pyridine moiety in its structure. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been found to interact with the GABA(A) receptor, a ligand-gated ion channel that plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol have been extensively studied. The compound has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been reported to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, and Escherichia coli. In addition, the compound has been found to possess potent antioxidant, anti-inflammatory, and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol in lab experiments include its high potency and selectivity towards various cellular targets, its broad-spectrum activity against cancer cells, fungi, and bacteria, and its ability to act as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its potential toxicity towards normal cells and its limited solubility in aqueous solutions.
Direcciones Futuras
Several future directions for the research on 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol can be identified. These include the development of more efficient and cost-effective synthesis methods, the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal and bacterial infections, and neurological disorders, the elucidation of its mechanism of action, and the exploration of its potential as a fluorescent probe for the detection of metal ions in biological systems.
Conclusion
In conclusion, 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. The compound has been found to exhibit significant anticancer, antifungal, antibacterial, and antiviral activities, as well as potent antioxidant, anti-inflammatory, and analgesic properties. Several future directions for the research on this compound have been identified, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent, the elucidation of its mechanism of action, and the exploration of its potential as a fluorescent probe.
Métodos De Síntesis
The synthesis of 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol has been reported in the literature using different methods. One of the commonly used methods involves the reaction of furfural, 3-aminopyridine, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with epichlorohydrin in the presence of potassium carbonate and dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, antifungal, antibacterial, and antiviral activities. In addition, it has been found to possess potent antioxidant, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-7-3-9-22-15-18-17-14(12-4-1-6-16-10-12)19(15)11-13-5-2-8-21-13/h1-2,4-6,8,10,20H,3,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLKQMIZJKCVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)



![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
